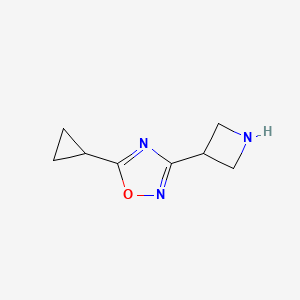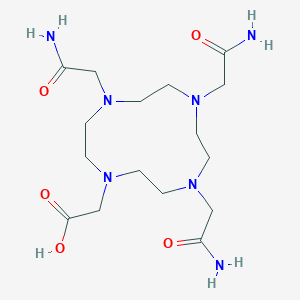
DO3AM-acetic acid
Descripción general
Descripción
DO3AM-acetic acid, also known as 2-(4,7,10-tris(2-amino-2-oxoethyl)-1,4,7,10-tetraazacyclododecan-1-yl)acetic acid, is a chemical compound with the formula C16H31N7O5 . It is a white powder and is used in various applications .
Molecular Structure Analysis
The molecular weight of this compound is 401.46 g/mol . Its molecular formula is C16H31N7O5 .Physical And Chemical Properties Analysis
This compound is a white powder . Its molecular weight is 401.46 g/mol, and its molecular formula is C16H31N7O5 .Aplicaciones Científicas De Investigación
Medical Imaging : DO3AM-acetic acid derivatives have been explored for medical applications. For instance, a Gd3+ complex based on tris acetic acid-1,4,7,10-tetraazacyclododecane (DO3A) functionalized with aza-15-crown-5 demonstrated an optimal water-exchanging rate, low acute cytotoxicity, and significant enhancements in magnetic resonance signal intensity, indicating its potential as an effective contrast agent (Li et al., 2006). Another study synthesized a gadolinium(III)-4-benzothiazol-2-yl-phenylamine complex, a potential brain-specific MR contrast agent, by conjugating the chloroacetylated product of 4-benzothiazol-2-yl-phenylamine with a trisubstituted cyclen (Saini et al., 2013).
Chemical Synthesis and Catalysis : Acetic acid, a product derived from this compound reactions, has been studied in various chemical processes. Research on CO2 reduction to acetic acid on the greigite Fe3S4{111} surface showed that acetic acid production could serve as an alternative chemical feedstock, providing a sustainable catalyst for converting CO2 into organic acid molecules of commercial interest (Santos-Carballal et al., 2020). Another study reported the oxidative condensation of methane to acetic acid in one step, highlighting an innovative approach to acetic acid production (Periana et al., 2003).
Environmental Science : this compound derivatives are relevant in environmental studies. For instance, the advanced oxidation of aromatic organic compounds by acetylperoxyl radical using cobalt/peracetic acid was investigated, illustrating a potential approach for pollutant degradation in environmental cleanup processes (Kim et al., 2020).
Direcciones Futuras
DO3AM-acetic acid and related compounds have potential applications in various fields. For instance, a study suggests that a compound similar to this compound could be a promising candidate for targeted alpha therapy of neuroendocrine tumors . Another study discusses the potential of lactic acid production from lignocellulosic biomass .
Mecanismo De Acción
Target of Action
DO3AM-acetic acid, also known as Dotam-mono acid, is a dendritic PARACEST contrast agent used in magnetic resonance imaging . It is highly suitable for pH mapping
Mode of Action
It is known that this compound is used in the synthesis of other complex organic compounds . It can act as a catalyst to promote chemical reactions and improve production efficiency .
Biochemical Pathways
It is known that this compound can act as a control factor in biochemical experiments , suggesting that it may influence various biochemical pathways.
Pharmacokinetics
It is known that this compound is a solid, white to off-white compound , which suggests that its bioavailability may be influenced by factors such as solubility and stability.
Result of Action
It is known that this compound can act as a control factor in biochemical experiments , suggesting that it may have various effects at the molecular and cellular level.
Action Environment
It is known that this compound has good solubility and stability , suggesting that these properties may be influenced by environmental conditions such as temperature and pH.
Análisis Bioquímico
Biochemical Properties
DO3AM-acetic acid plays a crucial role in biochemical reactions, particularly as a dendritic PARACEST contrast agent for magnetic resonance imaging (MRI). It is highly suitable for pH mapping due to its ability to interact with various biomolecules . The compound interacts with enzymes, proteins, and other biomolecules through its macrocyclic structure, which allows it to form stable complexes with metal ions. These interactions are essential for its function as a contrast agent, as they enable the compound to alter the magnetic properties of surrounding tissues, enhancing the contrast in MRI images .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the lipid metabolism in liver cells by activating the AMPKα signaling pathway, leading to increased lipid oxidation and decreased lipid synthesis . This compound also impacts cell signaling pathways by interacting with specific receptors and enzymes, thereby modulating gene expression and cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It forms stable complexes with metal ions, which can then interact with enzymes and receptors, leading to enzyme inhibition or activation. These interactions result in changes in gene expression and cellular metabolism, contributing to the compound’s overall biochemical effects . The compound’s ability to form stable complexes with metal ions is crucial for its function as a contrast agent in MRI, as it enhances the visibility of specific tissues .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is stable under standard storage conditions but may degrade over time when exposed to light and moisture . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of lipid metabolism and gene expression . These effects are crucial for its application in long-term biochemical studies and imaging .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to enhance lipid metabolism and reduce fat accumulation in liver cells . At higher doses, it may exhibit toxic or adverse effects, including disruptions in cellular metabolism and gene expression . These dosage-dependent effects are essential for determining the optimal dosage for therapeutic and imaging applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as AMPKα, which plays a crucial role in regulating lipid oxidation and synthesis . The compound’s ability to modulate these pathways is essential for its effects on cellular metabolism and its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its effectiveness as a contrast agent . The compound’s distribution is also influenced by its solubility properties, allowing it to reach various cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interactions with enzymes and receptors, enabling it to exert its biochemical effects at the molecular level .
Propiedades
IUPAC Name |
2-[4,7,10-tris(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N7O5/c17-13(24)9-20-1-3-21(10-14(18)25)5-7-23(12-16(27)28)8-6-22(4-2-20)11-15(19)26/h1-12H2,(H2,17,24)(H2,18,25)(H2,19,26)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPHZEYJGWLQJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)N)CC(=O)N)CC(=O)O)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N7O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
913528-04-8 | |
| Record name | Dotam-mono acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0913528048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DOTAM-MONO ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/253ULX5HV3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B1450462.png)
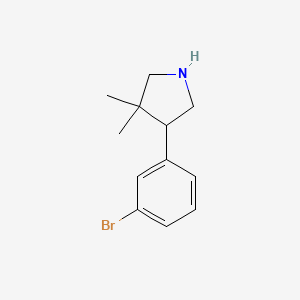


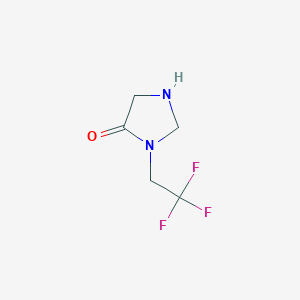
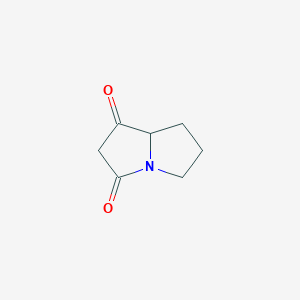

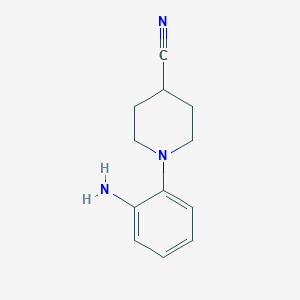
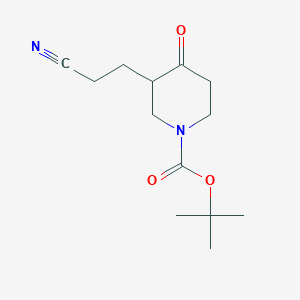
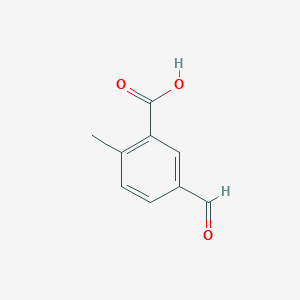
![tert-Butyl 4-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1450480.png)
![7-Butyl-2,7-diazaspiro[3.5]nonane](/img/structure/B1450481.png)
